3-(4-FLUOROPHENYL)-5-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
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Overview
Description
3-(4-Fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic compound that features a fluorophenyl group, a carbazole moiety, and a thioxotetrahydroimidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole unit can be synthesized through a series of reactions starting from aniline derivatives, involving cyclization and functional group modifications.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions.
Formation of the Thioxotetrahydroimidazolone Core: This core structure is typically formed through a cyclization reaction involving thiourea and appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the carbazole and fluorophenyl units with the thioxotetrahydroimidazolone core under specific conditions, often using a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the imidazolone core, potentially converting it to a dihydroimidazolone.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Dihydroimidazolone derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit certain enzymes involved in cell proliferation pathways, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one
- 3-(4-Bromophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-5-[(E)-1-(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one imparts unique electronic properties that can enhance its interaction with biological targets and improve its performance in electronic applications compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
(5E)-3-(4-fluorophenyl)-5-[(9-methylcarbazol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3OS/c1-26-20-5-3-2-4-17(20)18-12-14(6-11-21(18)26)13-19-22(28)27(23(29)25-19)16-9-7-15(24)8-10-16/h2-13H,1H3,(H,25,29)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZOHCOBZFUDBL-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)F)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=C(C=C4)F)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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